N-((2S,3R,4R,5S,6R)-2,4,5-Trihydroxy-6-((((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-3-yl)acetamide
Description
N-((2S,3R,4R,5S,6R)-2,4,5-Trihydroxy-6-((((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-3-yl)acetamide is a complex carbohydrate derivative It is known for its intricate structure, which includes multiple hydroxyl groups and a tetrahydropyran ring system
Properties
Molecular Formula |
C14H25NO10 |
|---|---|
Molecular Weight |
367.35 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]acetamide |
InChI |
InChI=1S/C14H25NO10/c1-4-8(17)11(20)12(21)14(24-4)23-3-6-9(18)10(19)7(13(22)25-6)15-5(2)16/h4,6-14,17-22H,3H2,1-2H3,(H,15,16)/t4-,6+,7+,8+,9+,10+,11+,12-,13-,14+/m0/s1 |
InChI Key |
BSNVYGSAFLBSSQ-WJPNBSDDSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)NC(=O)C)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)O)NC(=O)C)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2S,3R,4R,5S,6R)-2,4,5-Trihydroxy-6-((((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-3-yl)acetamide typically involves multiple steps. The process begins with the protection of hydroxyl groups, followed by the formation of the tetrahydropyran ring.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, which offers higher specificity and yield. Enzymes such as glycosyltransferases are used to catalyze the formation of glycosidic bonds, ensuring the correct stereochemistry of the product .
Chemical Reactions Analysis
Types of Reactions
N-((2S,3R,4R,5S,6R)-2,4,5-Trihydroxy-6-((((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
N-((2S,3R,4R,5S,6R)-2,4,5-Trihydroxy-6-((((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and interactions.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of various biochemical products.
Mechanism of Action
The mechanism of action of N-((2S,3R,4R,5S,6R)-2,4,5-Trihydroxy-6-((((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Lacto-N-triaose: Similar in structure but differs in the arrangement of hydroxyl groups.
2-Azidoethyl lacto-N-triose II: Contains an azido group, making it more reactive in certain chemical reactions.
Uniqueness
N-((2S,3R,4R,5S,6R)-2,4,5-Trihydroxy-6-((((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-3-yl)acetamide is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
